



# FAPI-Targeted PET Imaging in Non-Oncologic Fibrotic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | FAPI-4  |           |
| Cat. No.:            | B607416 | Get Quote |

Executive Summary: Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, pose a significant diagnostic and therapeutic challenge across a range of non-oncologic conditions. At the core of the fibrotic process are activated fibroblasts, which overexpress Fibroblast Activation Protein (FAP). This has led to the development of quinoline-based FAP Inhibitor (FAPI) radiotracers for Positron Emission Tomography (PET), enabling non-invasive visualization and quantification of active fibrosis. This technical guide provides a comprehensive overview of the application of FAPI-PET in non-oncologic fibrotic diseases, detailing experimental methodologies, summarizing quantitative data, and illustrating key pathways and workflows. It is intended for researchers, scientists, and drug development professionals working to advance the understanding and treatment of fibrotic disorders.

#### **Mechanism of FAPI Radiopharmaceuticals**

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1] It is highly expressed on the surface of activated fibroblasts, which are key drivers of tissue remodeling and fibrosis, but shows minimal expression in healthy tissues.[2] FAPI radiopharmaceuticals are small molecule inhibitors of FAP, such as FAPI-04 and **FAPI-4**6, chelated with a radionuclide, most commonly Gallium-68 (68Ga).[1][3] When administered, these tracers circulate and bind with high affinity to FAP-expressing cells in areas of active fibrosis. The emitted positrons from the radionuclide allow for in-vivo visualization and quantification of fibrotic activity using PET imaging.[1] This targeted approach provides high-contrast images, distinguishing active fibrotic lesions from healthy tissue.



Mechanism of FAPI-PET tracer binding to FAP on activated fibroblasts.

## **Applications in Non-Oncologic Fibrotic Diseases**

FAPI-PET has demonstrated significant potential for the diagnosis, staging, and monitoring of various fibrotic conditions.

Early detection of liver fibrosis is crucial as it can progress to cirrhosis and hepatocellular carcinoma.[4][5] FAPI-PET shows promise in non-invasively staging liver fibrosis. Studies have demonstrated a strong correlation between hepatic FAPI uptake and the histological stage of liver fibrosis.[6][7]



| Study Type                   | Tracer                            | Key Findings                                                                       | Correlation<br>Coefficients (r)                                              | Reference |
|------------------------------|-----------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------|-----------|
| Preclinical<br>(Swine Model) | <sup>68</sup> Ga-FAPI-46          | Liver FAPI uptake strongly correlated with Collagen Proportionate Area (CPA).      | r = 0.89 (p < 0.001)                                                         | [7]       |
| Clinical (Human)             | <sup>68</sup> Ga-DOTA-<br>FAPI-04 | Hepatic uptake moderately correlated with inflammation grades and fibrosis stages. | r = 0.517 to<br>0.584<br>(inflammation), r<br>= 0.653 to 0.698<br>(fibrosis) | [8]       |
| Clinical (Human)             | <sup>68</sup> Ga-FAPI             | Positive correlation between hepatic FAPI uptake and APRI score.                   | r = 0.183 (p = 0.009)                                                        | [4]       |
| Preclinical<br>(Mouse Model) | <sup>68</sup> Ga-DOTA-<br>FAPI-04 | FAPI uptake was<br>notably higher in<br>fibrotic mice,<br>peaking at week<br>10.   | -                                                                            | [8]       |

Table 1: Quantitative Data from FAPI-PET Studies in Liver Fibrosis

FAPI-PET is being explored as a tool to assess active fibrosis in interstitial lung diseases (ILDs), including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated ILD (SSc-ILD).[9][10] It has the potential to quantify the extent of active disease and predict progression.[9][11]



| Disease           | Tracer                   | Key<br>Quantitative<br>Findings                                                    | Comparison/C<br>ontrol                                                 | Reference |
|-------------------|--------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------|-----------|
| SSc-ILD           | <sup>68</sup> Ga-FAPI-04 | Median whole lung SUVmean: 0.80 in SSc-ILD vs. 0.50 in controls (p<0.0001).        | Healthy Controls                                                       | [11][12]  |
| SSc-ILD           | <sup>68</sup> Ga-FAPI-04 | Median whole lung SUVmax: 4.40 in SSc-ILD vs. 0.70 in controls (p<0.0001).         | Healthy Controls                                                       | [11][12]  |
| IPF (Preclinical) | <sup>68</sup> Ga-FAPI    | In untreated mice, <sup>68</sup> Ga-FAPI uptake peaked on day 21 postbleomycin.    | Untreated vs. Pirfenidone- treated mice                                | [13]      |
| fILD              | <sup>68</sup> Ga-FAPI-46 | Dynamic PET imaging showed an early peak and slow signal decrease in fILD lesions. | Distinguished<br>benign fILD from<br>malignant lung<br>cancer lesions. | [9]       |

Table 2: Quantitative Data from FAPI-PET Studies in Pulmonary Fibrosis

Myocardial fibrosis is a common endpoint in many cardiovascular diseases, leading to heart failure and arrhythmias.[14] FAPI-PET can visualize fibroblast activation in the myocardium, offering a molecular assessment of the fibrotic process that may precede changes seen on cardiac MRI.[14][15]



| Disease                                               | Tracer                          | Key Findings                                                                                                                               | Reference |
|-------------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Systemic Sclerosis-<br>related Myocardial<br>Fibrosis | <sup>68</sup> Ga-FAPI-04        | FAPI uptake was increased in patients with myocardial fibrosis.                                                                            | [14][15]  |
| Dilated<br>Cardiomyopathy<br>(DCM)                    | <sup>18</sup> F-FAPI-42         | FAPI uptake was intense and diffuse in the myocardium of DCM patients.                                                                     | [16][17]  |
| Dilated<br>Cardiomyopathy<br>(DCM)                    | <sup>18</sup> F-FAPI-42         | Strong correlation between FAPI uptake and FAP mean fluorescence intensity (p<0.001) and collagen deposition (p<0.05) in explanted hearts. | [16][17]  |
| General<br>Cardiovascular<br>Disease                  | Al <sup>18</sup> F-NOTA-FAPI-04 | FAPI uptake showed an inverse relationship with left ventricular systolic function.                                                        | [18]      |

Table 3: Key Findings from FAPI-PET Studies in Cardiac Fibrosis

Renal fibrosis is the common final pathway for chronic kidney disease (CKD).[19][20] Preclinical studies show that FAPI-PET can non-invasively assess and monitor the progression of renal fibrosis.



| Study Type  | Model                          | Tracer                           | Key<br>Quantitative<br>Findings                                                              | Correlation<br>Coefficients<br>(r)             | Reference    |
|-------------|--------------------------------|----------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------|--------------|
| Preclinical | Adenine-<br>induced CKD<br>Rat | <sup>68</sup> Ga-FAPI-04         | SUVmax and Target-to- Background Ratio (TBR) were positively correlated with renal fibrosis. | r = 0.9405<br>(SUVmax), r<br>= 0.9392<br>(TBR) | [19][20][21] |
| Preclinical | Adenine-<br>induced CKD<br>Rat | <sup>68</sup> Ga-FAPI-04         | SUVmax was<br>negatively<br>correlated<br>with urine<br>Klotho, a<br>protective<br>protein.  | r = -0.5995                                    | [19][20][21] |
| Preclinical | Renal<br>Fibrosis<br>Model     | [ <sup>68</sup> Ga]TEFAPI<br>-04 | Fibrotic kidney uptake was 6.43 %ID/g vs. 3.74 %ID/g in healthy kidney at 3h post-injection. | -                                              | [22]         |

Table 4: Quantitative Data from FAPI-PET Studies in Renal Fibrosis

## **Experimental Methodologies**

The successful application of FAPI-PET in fibrosis research relies on standardized and well-documented protocols.





#### Click to download full resolution via product page

Typical experimental workflows for FAPI-PET in fibrosis research.

- Liver Fibrosis: Commonly induced in mice or rats using carbon tetrachloride (CCl<sub>4</sub>) injections.[8][9]
- Pulmonary Fibrosis: Induced in mice via intratracheal injection of bleomycin.[9][13]
- Renal Fibrosis: An adenine-rich diet is administered to rats by gavage to induce CKD and fibrosis.[19][20]
- Patient Population: Patients with suspected or confirmed fibrotic diseases, such as ILD, liver fibrosis, or systemic sclerosis, are recruited.[8][11][23]



- Radiopharmaceutical Administration: Patients are typically injected with a dose of a <sup>68</sup>Ga-labeled FAPI tracer (e.g., 150-250 MBq).[24][25]
- Imaging Acquisition: PET/CT or PET/MRI scans are generally acquired approximately 1 hour after tracer injection.[24][26] Dynamic imaging may also be performed to assess tracer kinetics.[9]
- Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the target organs and, for reference, in background tissues like blood pool or muscle. Standardized Uptake Values (SUVmax and SUVmean) and Target-to-Background Ratios (TBR) are calculated.[20][24]
- Fibrosis Staining: Tissue samples obtained from biopsy or at necropsy are stained to visualize collagen deposition. Common methods include Sirius Red and Masson's trichrome staining.[7][13] The Collagen Proportionate Area (CPA) can be calculated for quantitative analysis.[7]
- Immunohistochemistry (IHC): Tissue sections are stained with antibodies to confirm the expression of FAP and other markers of activated fibroblasts, such as alpha-smooth muscle actin (α-SMA).[8][15] This validates that the PET signal corresponds to the presence of the target cells.

## **Biodistribution and Dosimetry**

Understanding the biodistribution and radiation dosimetry of FAPI tracers is essential for clinical translation. FAPI tracers generally show rapid clearance from the blood, primarily via the kidneys, and low uptake in most healthy organs, leading to excellent image contrast.[24][26]



| Tracer                   | Effective Dose<br>(mSv/MBq) | Organs with<br>Highest Dose             | Estimated<br>Dose for a 200<br>MBq Scan<br>(mSv) | Reference |
|--------------------------|-----------------------------|-----------------------------------------|--------------------------------------------------|-----------|
| <sup>68</sup> Ga-FAPI-02 | 1.80E-02                    | -                                       | ~3.6                                             | [24][26]  |
| <sup>68</sup> Ga-FAPI-04 | 1.64E-02                    | Bladder, Kidneys                        | ~3.3                                             | [24][26]  |
| <sup>68</sup> Ga-FAPI-46 | 7.80E-03                    | Bladder wall,<br>Ovaries, Red<br>marrow | ~1.6 (tracer only)                               | [25][27]  |

Table 5: Dosimetry Estimates for <sup>68</sup>Ga-Labeled FAPI Tracers Note: The total effective dose for a PET/CT scan also includes the dose from the CT component, which is typically around 3.7 mSv for a low-dose scan.[27]

#### Comparison with <sup>18</sup>F-FDG PET

In fibro-inflammatory conditions like IgG4-related disease, FAPI-PET and <sup>18</sup>F-FDG PET appear to visualize different aspects of the pathology. <sup>18</sup>F-FDG uptake reflects metabolic activity, often associated with inflammation, while FAPI uptake is specific to fibroblast activation.[9] In some studies, FAPI-PET detected organ involvement that was negative on FDG-PET.[9][28] Furthermore, after anti-inflammatory treatment, FDG uptake was significantly reduced, while FAPI uptake, reflecting the more chronic fibrotic component, was not.[9] This suggests FAPI-PET is superior for specifically imaging the fibrotic process, whereas FDG is more a marker of inflammation.[13]



Click to download full resolution via product page



Complementary roles of FDG and FAPI PET in fibro-inflammatory diseases.

#### **Future Directions and Conclusion**

FAPI-targeted PET imaging represents a paradigm shift in the evaluation of non-oncologic fibrotic diseases. Its ability to non-invasively and quantitatively assess active fibrosis opens several avenues for future research and clinical application:

- Early Diagnosis and Risk Stratification: FAPI-PET may identify patients with early-stage or active fibrosis who are at higher risk of progression, allowing for earlier therapeutic intervention.[11]
- Monitoring Treatment Response: It provides a quantitative biomarker to assess the efficacy
  of anti-fibrotic therapies, potentially accelerating drug development.[13] Changes in FAPI
  uptake have been shown to be concordant with responses to anti-fibrotic drugs like
  nintedanib.[11]
- Theranostics: The FAP target is also being explored for therapeutic applications. By replacing the diagnostic radionuclide (e.g., <sup>68</sup>Ga) with a therapeutic one (e.g., Lutetium-177 or Actinium-225), FAPI-based radioligand therapy could one day be used to directly target and destroy activated fibroblasts in fibrotic tissues.

In conclusion, FAPI-PET is a powerful and promising molecular imaging technique. The strong correlation between tracer uptake and histological fibrosis, combined with favorable dosimetry and high image quality, positions FAPI-PET to become an invaluable tool in the management of patients with a wide spectrum of non-oncologic fibrotic diseases. Further large-scale clinical trials are necessary to fully validate its diagnostic value and integrate it into clinical practice.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular imaging of fibroblast activation in systemic sclerosis using [18F]AIF-NOTA-FAPI-04 PET/CT: a prospective cohort study | springermedizin.de [springermedizin.de]
- 3. Development of Fibroblast Activation Protein—Targeted Radiotracers with Improved Tumor Retention PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of [68Ga]Ga-FAPI-PET as a non-invasive evaluation method of liver fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of [68Ga]Ga-FAPI-PET as a non-invasive evaluation method of liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staging Liver Fibrosis by Fibroblast Activation Protein Inhibitor PET in a Human-Sized Swine Model PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive visualization of liver fibrosis with [68Ga]Ga-DOTA-FAPI-04 PET from preclinical insights to clinical translation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular imaging for systemic sclerosis-interstitial lung disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. 68Ga-FAPI-04 PET-CT for molecular assessment of fibroblast activation and risk evaluation in systemic sclerosis-associated interstitial lung disease: a single-centre, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
- 13. [68Ga]FAPI PET for Imaging and Treatment Monitoring in a Preclinical Model of Pulmonary Fibrosis: Comparison to [18F]FDG PET and CT [mdpi.com]
- 14. auntminnie.com [auntminnie.com]
- 15. ard.bmj.com [ard.bmj.com]
- 16. 18F-FAPI-42 PET Detects Fibroblast Activation in Myocardium in Patients With DCM -American College of Cardiology [acc.org]
- 17. Comparison of 18F-FAPI-42 PET for Detecting Cardiac Fibroblast Activation in Dilated Cardiomyopathy With Histopathology and CMR PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A clinical study on relationship between visualization of cardiac fibroblast activation protein activity by Al18F-NOTA-FAPI-04 positron emission tomography and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]



- 19. pubs.acs.org [pubs.acs.org]
- 20. Noninvasive Assessment of Renal Fibrosis of Chronic Kidney Disease in Rats by [68Ga]Ga-FAPI-04 Small Animal PET/CT and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical data support use of [68Ga]TEFAPI-04 as a PET imaging agent for diagnosis of renal disorders | BioWorld [bioworld.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. escholarship.org [escholarship.org]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FAPI-Targeted PET Imaging in Non-Oncologic Fibrotic Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607416#fapi-4-applications-in-non-oncologic-fibrotic-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com